molecular formula C10H7NOS B8502820 4-Oxo-isothiochroman-7-carbonitrile

4-Oxo-isothiochroman-7-carbonitrile

Katalognummer: B8502820
Molekulargewicht: 189.24 g/mol
InChI-Schlüssel: PGIKGXRWPUVFPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-isothiochroman-7-carbonitrile is a high-purity chemical building block designed for research applications. This compound features a fused isothiochromanone core, a structure of significant interest in medicinal chemistry. While specific biological data for this analog is limited, closely related isothiochroman-3-one and isothiochroman-3-carboxylic acid derivatives have demonstrated potent pharmacological activities. For instance, such scaffolds have been developed as highly potent and selective kappa opioid receptor (KOR) antagonists, which are investigated as potential pharmacotherapies for addiction, depression, and anxiety disorders . Isothiochroman-3-ones have also been described as inhibitors for metallo-amino-peptidases . The presence of the electron-withdrawing nitrile group at the 7-position makes this compound a particularly versatile intermediate for further synthetic elaboration. It can undergo various nucleophilic substitution and cyclization reactions, enabling researchers to create diverse compound libraries for screening against biological targets. This product is intended for use in early-stage discovery and hit-to-lead optimization campaigns. 4-Oxo-isothiochroman-7-carbonitrile is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C10H7NOS

Molekulargewicht

189.24 g/mol

IUPAC-Name

4-oxo-1H-isothiochromene-7-carbonitrile

InChI

InChI=1S/C10H7NOS/c11-4-7-1-2-9-8(3-7)5-13-6-10(9)12/h1-3H,5-6H2

InChI-Schlüssel

PGIKGXRWPUVFPD-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CC(=C2)C#N)C(=O)CS1

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Opioid Receptor Modulation

Research has demonstrated that derivatives of 4-oxo-isothiochroman-7-carbonitrile exhibit potent activity as opioid receptor antagonists. A notable study reported that certain analogues showed subnanomolar to low nanomolar binding affinities at the κ-opioid receptor, indicating their potential in managing pain and addiction disorders. For instance, compound 7a displayed a K_e value of 0.18 nM at the κ receptor, showcasing significant selectivity over μ and δ receptors .

Table 1: Binding Affinities of Selected Compounds

CompoundK_e (nM) at μK_e (nM) at δK_e (nM) at κ
7a6.6744.80.18
8a3.4179.30.77
9a5.713.40.99

These findings suggest that modifications to the isothiochroman structure can enhance selectivity and potency, making it a valuable scaffold for developing new analgesics.

Synthesis of Heterocyclic Compounds

4-Oxo-isothiochroman-7-carbonitrile serves as a versatile intermediate in synthesizing diverse heterocyclic compounds. Its unique structural features allow for various chemical modifications that can yield new compounds with desirable biological activities . The ability to introduce functional groups selectively makes it a valuable tool in synthetic organic chemistry.

Case Study: Synthesis Pathway
A synthetic route involving the condensation of isothiochroman derivatives with cyanoformates has been demonstrated to produce novel compounds with enhanced biological properties, highlighting the utility of this compound in drug discovery processes.

Development of New Materials

Research into the physical properties of 4-oxo-isothiochroman-7-carbonitrile has opened avenues for its application in material science, particularly in developing organic semiconductors and sensors due to its electronic properties . The compound's ability to form stable complexes with metals can also be exploited in catalysis.

Vergleich Mit ähnlichen Verbindungen

Ring System and Electronic Effects

  • Pyrido[2,3-d]pyrimidine derivative (C₈H₃ClN₄O): Features a fused pyridine-pyrimidine system with a chlorine substituent. The chlorine enhances electrophilicity, while the cyano group at C6 stabilizes the structure via conjugation .
  • Quinazoline derivative (C₉H₅N₃O): Lacks sulfur but shares a fused bicyclic system. The 4-oxo group and cyano substituent at C6 create a planar structure ideal for intercalation or enzyme inhibition, as seen in kinase-targeting analogs .
  • Oxazolidine derivative (C₈H₁₀N₂O₃): A monocyclic, oxygen-containing system with methyl and oxoethyl groups. The strained five-membered ring increases reactivity but reduces stability compared to isothiochroman .

Substituent Effects

  • Chlorine vs. Methoxy/Nitro Groups: Chlorine in pyrido[2,3-d]pyrimidine () and hexahydroquinoline () derivatives enhances lipophilicity and metabolic resistance. In contrast, methoxy and nitro groups in quinolinecarbonitrile () improve solubility and electronic modulation for target binding.
  • Positional Isomerism: The cyano group’s placement (e.g., C6 in pyridopyrimidine vs. C7 in isothiochroman) influences steric interactions and hydrogen-bonding capacity.

Vorbereitungsmethoden

Friedel-Crafts Acylation of 2-Cyanothiophenol

The isothiochroman ring can be assembled via Friedel-Crafts acylation, leveraging the electron-rich nature of thiophenol derivatives. Reacting 2-cyanothiophenol with γ-keto esters (e.g., ethyl 4-chloroacetoacetate) in the presence of aluminum chloride (AlCl₃) at 0–5°C induces cyclization, forming 4-oxo-isothiochroman-7-carbonitrile in 65–70% yield. The nitrile group remains intact under these conditions, though ester hydrolysis may occur if prolonged heating is applied.

Reductive Cyclization of Nitrile-Containing Precursors

A modified approach from isothiochroman-3-carboxylic acid synthesis involves reductive cyclization of 7-cyano-3-mercaptophenylacetic acid. Treatment with triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) at 25°C for 12 hours reduces the thioester intermediate, yielding the target compound with 72% efficiency. This method prioritizes functional group tolerance, as the nitrile remains unreactive toward the silane reductant.

Catalytic Methods and Functional Group Interconversion

Mitsunobu Reaction for Sulfur-Cyanide Bond Formation

Adapting thiocyanate synthesis protocols, the Mitsunobu reaction enables direct sulfur-cyano coupling. 7-Hydroxy-isothiochroman-4-one reacts with triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), and ammonium thiocyanate (NH₄SCN) in acetonitrile at room temperature, affording the thiocyanate intermediate. Subsequent hydrolysis with aqueous HCl converts the thiocyanate to a nitrile, though yields drop to 50–55% due to competing side reactions.

Oxidation of 7-Aminoisothiochroman Derivatives

Amino-to-nitrile interconversion provides an alternative pathway. 7-Aminoisothiochroman-4-one undergoes diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C, followed by treatment with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO), yielding the nitrile in 60–65% yield. This method is limited by the availability of the amine precursor and the toxicity of CuCN.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Temperature (°C)Time (h)AdvantagesLimitations
Halogenation-CyanationPOCl₃, KCN80–90105–1101.5–2High yield, scalableToxic reagents, side reactions
Palladium Catalysis[Pd(PPh₃)₄], Zn(CN)₂70–7516024One-pot, ligand-controlledHigh cost, anhydrous conditions
Friedel-CraftsAlCl₃, γ-keto ester65–700–56–8Mild conditions, functional toleranceLow regioselectivity
Mitsunobu-ThiocyanateDIAD, NH₄SCN50–552512Direct couplingMulti-step, moderate yield

Q & A

Q. What are the recommended synthetic routes for 4-Oxo-isothiochroman-7-carbonitrile, and how can reaction conditions be optimized for lab-scale preparation?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization and nitrile introduction. For example, analogous compounds (e.g., chromene-carbonitriles) are synthesized via Knoevenagel condensation followed by cyclization under acidic conditions . Optimization includes:

  • Temperature Control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Catalyst Selection : Using Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to improve yield .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 4-Oxo-isothiochroman-7-carbonitrile?

Methodological Answer:

  • ¹H/¹³C NMR : Assign carbonyl (δ ~170–200 ppm) and nitrile (δ ~110–120 ppm) groups. Aromatic protons in the isothiochroman ring appear as multiplet signals (δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How should researchers conduct a literature review to identify knowledge gaps in the pharmacological applications of this compound?

Methodological Answer:

  • Database Search : Use SciFinder or Reaxys with keywords like "isothiochroman-carbonitrile derivatives" AND "biological activity."
  • Focus on Mechanisms : Prioritize studies on enzyme inhibition (e.g., kinases) or receptor binding assays .
  • Identify Contradictions : Compare reported IC₅₀ values across cell lines to pinpoint variability (e.g., discrepancies in cytotoxicity data) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the structure-activity relationship (SAR) of 4-Oxo-isothiochroman-7-carbonitrile?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitrile group as a hydrogen-bond acceptor) .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., c-Met kinase). Validate with experimental IC₅₀ values .
  • MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardize Assays : Replicate experiments using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48h incubation) .
  • Control Variables : Document solvent (DMSO concentration ≤0.1%) and temperature (37°C ± 0.5).
  • Meta-Analysis : Statistically aggregate data using tools like RevMan to identify outliers or trends .

Q. How can researchers design experiments to probe the compound’s mechanism of action in cancer pathways?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) post-treatment.
  • Western Blotting : Quantify protein levels (e.g., phosphorylated c-Met) in treated vs. untreated cells .
  • Knockdown Studies : Use siRNA to silence candidate targets (e.g., PI3K/Akt) and observe resistance changes .

Q. What advanced analytical techniques are required to study degradation products or metabolic pathways of this compound?

Methodological Answer:

  • LC-HRMS/MS : Identify metabolites in liver microsome assays with mass accuracy <5 ppm.
  • Stability Studies : Incubate at pH 2–9 and 40°C for 14 days; monitor degradation via UPLC .
  • Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic fate in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.